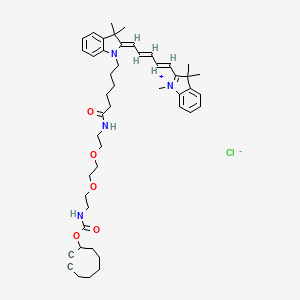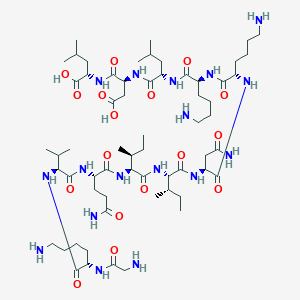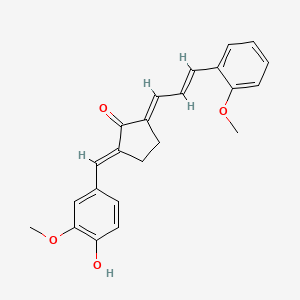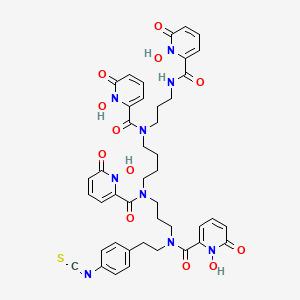
p-SCN-Bn-HOPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .
Vorbereitungsmethoden
The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .
Analyse Chemischer Reaktionen
p-SCN-Bn-HOPO undergoes various chemical reactions, primarily focusing on its chelation properties. The compound forms stable complexes with zirconium-89, which is crucial for its application in PET imaging . The chelation process involves the coordination of zirconium-89 with the four 1,2-hydroxypyridinone groups on the spermine backbone . The major product formed from this reaction is the zirconium-89-p-SCN-Bn-HOPO complex, which is used for radiolabeling antibodies .
Wissenschaftliche Forschungsanwendungen
p-SCN-Bn-HOPO has significant applications in scientific research, particularly in the field of molecular imaging. Its primary use is in the radiolabeling of antibodies for PET imaging . The compound forms stable complexes with zirconium-89, which provides high-quality imaging with low background and good tumor-to-organ contrast . This makes it an important next-generation bifunctional chelator for radioimmunoPET imaging . Additionally, the compound’s stability and efficiency make it suitable for further biological studies and wider applications in PET imaging .
Wirkmechanismus
The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .
Vergleich Mit ähnlichen Verbindungen
p-SCN-Bn-HOPO is compared with other similar bifunctional chelators, such as p-SCN-Bn-DFO (deferoxamine) . The this compound ligand forms a more stable complex with zirconium-89 than p-SCN-Bn-DFO and drastically reduces the bone accumulation of free zirconium-89 in vivo . Other similar compounds include 3,4,3-LI-1,2-HOPO, which also demonstrates efficient binding of zirconium-89 and high stability . The unique structure of this compound, with its four 1,2-hydroxypyridinone groups, provides superior stability and efficiency in chelation compared to these similar compounds .
Eigenschaften
Molekularformel |
C43H45N9O12S |
|---|---|
Molekulargewicht |
911.9 g/mol |
IUPAC-Name |
1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI-Schlüssel |
WHWUNEASNJESIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


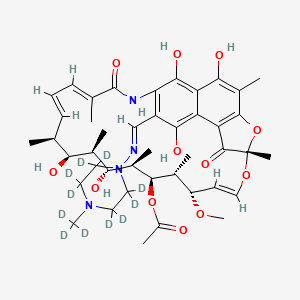
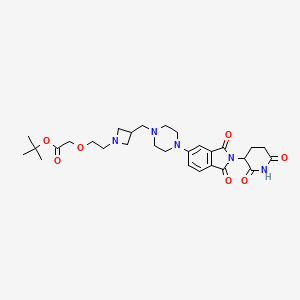
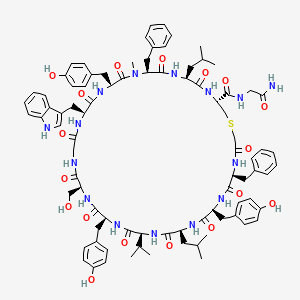
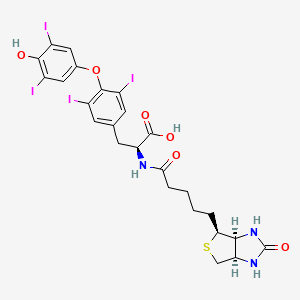
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
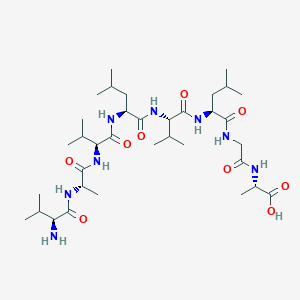
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
